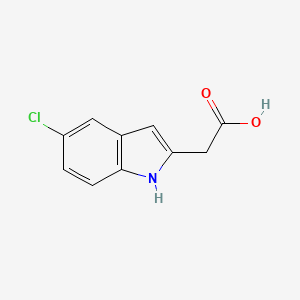

2-(5-chloro-1H-indol-2-yl)acetic acid

Beschreibung

The Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.gov This designation stems from its recurring presence in a multitude of natural products, alkaloids, and synthetic molecules that exhibit significant biological activities. nih.gov The structural versatility of the indole nucleus allows it to interact with a diverse array of biological targets, including enzymes and receptors, often with high affinity. aip.org Consequently, indole derivatives have been extensively explored for their therapeutic potential across numerous disease areas. mdpi.comnih.gov

The significance of the indole scaffold is underscored by its incorporation into a variety of FDA-approved drugs. mdpi.com Its unique chemical properties, including the ability to participate in various chemical reactions, enable the synthesis of large and diverse compound libraries for drug discovery programs. mdpi.com Researchers continue to leverage the indole core as a foundational element in the development of new therapeutic agents, targeting conditions ranging from cancer and infectious diseases to inflammatory disorders and neurodegenerative diseases. nih.govresearchgate.net The widespread application of this scaffold highlights its enduring importance in the quest for novel medicines. nih.govresearchgate.net

Overview of Indole Acetic Acid Derivatives in Academic Research

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been the subject of extensive research in plant physiology. wikipedia.org It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation and division. ontosight.ainih.gov Beyond its natural role in plants, the indole acetic acid skeleton has served as a valuable template for the development of synthetic derivatives with a wide range of applications.

In agricultural science, synthetic indole acetic acid derivatives are utilized to regulate plant growth and improve crop yields. ontosight.ai In the realm of medicinal chemistry, academic research has focused on synthesizing and evaluating indole acetic acid derivatives for their potential therapeutic activities. For example, researchers have designed and synthesized novel indole acetic acid derivatives as potent antagonists for the CRTH2 receptor, which is implicated in allergic diseases. nih.gov Other studies have explored the synthesis of indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases, enzymes that are of interest in various pathological conditions. nih.gov This body of research demonstrates the broad utility of the indole acetic acid framework in developing molecules with specific biological functions.

Positioning of 2-(5-chloro-1H-indol-2-yl)acetic acid within Modern Chemical Biology

The specific compound, this compound, is a synthetic derivative of indole acetic acid. Its structure is characterized by the presence of a chlorine atom at the 5-position of the indole ring and the acetic acid moiety at the 2-position. This substitution pattern distinguishes it from the more common plant auxin, indole-3-acetic acid. The introduction of a halogen, such as chlorine, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

While direct and extensive research on the specific biological activities of this compound is not widely published, the research landscape of closely related 5-chloro-indole derivatives provides context for its potential role in chemical biology. For instance, derivatives of 5-chloro-indole-2-carboxylic acid have been synthesized and investigated for their antiproliferative activity as potent inhibitors of EGFR and BRAF pathways, which are crucial targets in cancer therapy. mdpi.com Furthermore, other 5-chloro-indole derivatives have been explored for their potential as antimicrobial agents. mdpi.com The synthesis of related compounds, such as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, has been optimized for its activity as a histamine (B1213489) H4 receptor antagonist. researchgate.net These examples suggest that the 5-chloro-indole scaffold is of significant interest for the development of new pharmacologically active agents. Therefore, this compound is positioned within modern chemical biology as a potential building block or lead compound for the discovery of new therapeutic agents, likely in areas such as oncology and immunology.

Eigenschaften

IUPAC Name |

2-(5-chloro-1H-indol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEXCWHQCBKPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720000-48-6 | |

| Record name | 2-(5-chloro-1H-indol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of Indole Acetic Acid Derivatives

Identification of Molecular Targets and Binding Interactions

The initial step in characterizing a compound like 2-(5-chloro-1H-indol-2-yl)acetic acid involves identifying its direct molecular targets. This is typically achieved through a combination of computational modeling and experimental assays.

Enzyme Inhibition and Allosteric Modulation

Indole (B1671886) derivatives have been investigated for their potential to inhibit various enzymes. For this compound, systematic screening would be required to determine its inhibitory activity against key enzymes implicated in disease.

Protein Kinases: A wide range of protein kinases are crucial in cellular signaling, and their dysregulation is a hallmark of many diseases. Studies on related 5-chloro-indole derivatives have shown inhibitory activity against pathways involving EGFR and BRAF, suggesting that this class of compounds has the potential for kinase inhibition. mdpi.com However, specific assays for this compound have not been reported.

Histone Deacetylases (HDACs): HDAC inhibitors are an important class of epigenetic drugs. mdpi.com The core structure of this compound would need to be evaluated in HDAC enzymatic assays to ascertain any inhibitory potential. gsartor.orgnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. jpp.krakow.pl While some indole-containing compounds are known COX-2 inhibitors, the specific inhibitory profile of this compound against COX-2 has not been documented. nih.govwikipedia.org

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme, and its inhibition is a therapeutic strategy in oncology. plos.org Although some carboxylate inhibitors have been studied for their effects on CA IX, specific data for this compound is not available. nih.govmdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is involved in DNA repair, and its inhibitors are used in cancer therapy. bpsbioscience.com The interaction of this compound with PARP-1 would need to be determined through specific enzymatic assays. nih.govnih.gov

Receptor Binding and Activation Profiles

The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile.

For this compound, a comprehensive receptor screening panel would be necessary to identify any significant binding interactions. This would involve testing against a wide array of receptors, such as G-protein coupled receptors (GPCRs) and nuclear receptors. While some indole derivatives have shown affinity for serotonin (B10506) receptors, the specific profile for this compound is unknown. nih.gov

Protein-Ligand Interaction Dynamics

Understanding the precise nature of the binding between a compound and its protein target is crucial for rational drug design.

Once a molecular target for this compound is identified, techniques such as X-ray crystallography or computational docking simulations would be employed to elucidate the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that occur upon binding.

Modulation of Cellular Pathways and Processes

Following the identification of molecular targets, research would focus on the downstream effects of these interactions on cellular pathways.

Induction of Programmed Cell Death (Apoptosis) and Autophagy

Many therapeutic compounds exert their effects by inducing programmed cell death in diseased cells.

Studies on acetic acid and its derivatives have shown an ability to induce apoptosis in yeast and other cell types. nih.gov Chloroacetic acid, a related compound, has also been shown to trigger apoptosis. nih.gov However, the specific capacity of this compound to induce apoptosis or autophagy, and the cellular context in which this might occur, has not been experimentally determined.

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.

Bax and Bcl-2: Should this compound be found to induce apoptosis, subsequent studies would investigate its effect on the expression levels of key regulatory proteins like Bax and Bcl-2. nih.govdovepress.com This would typically be assessed using techniques such as Western blotting and quantitative PCR.

E2F1 and FLT3: The transcription factor E2F1 and the receptor tyrosine kinase FLT3 are also involved in the regulation of apoptosis in certain contexts. Research would be needed to determine if this compound influences the expression or activity of these proteins.

Autophagic Flux Modulation (e.g., LC3-II levels)

Autophagy is a critical cellular process for the degradation and recycling of cellular components, maintaining homeostasis. The process, known as autophagic flux, involves the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. A key marker for monitoring autophagy is the microtubule-associated protein 1 light chain 3 (LC3). During autophagy, the cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the autophagosome membranes. researchgate.netnih.gov

An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the final degradation steps within the lysosome. researchgate.net Therefore, measuring autophagic flux, rather than just static LC3-II levels, is crucial. This is often achieved by assessing LC3-II levels in the presence and absence of lysosomal inhibitors like bafilomycin A1 or chloroquine. biorxiv.orgnih.gov If a compound truly induces autophagy, the accumulation of LC3-II will be significantly higher in the presence of a lysosomal inhibitor. researchgate.netbiorxiv.org While this is a well-established mechanism for indole derivatives, specific studies detailing the direct modulation of autophagic flux and LC3-II levels by this compound are not extensively documented in current research.

Table 1: Interpretation of LC3-II Levels in Autophagy

| Experimental Condition | Observed LC3-II Level | Interpretation |

|---|---|---|

| Treatment with Inducer | Increased | Autophagy is potentially induced |

| Treatment with Lysosomal Inhibitor | Increased | Basal autophagic flux is present |

| Treatment with Inducer + Inhibitor | Further Increased vs. Inhibitor alone | Autophagic flux is stimulated |

| Treatment with Inducer + Inhibitor | No change vs. Inhibitor alone | Autophagosome formation is not stimulated; a downstream block may exist |

This table provides a generalized guide to interpreting changes in the autophagy marker LC3-II under different experimental conditions.

Cell Cycle Regulation and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com Progression through these phases is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). mdpi.com Checkpoints exist to halt the cycle if cellular damage is detected, allowing for repair or, if the damage is too severe, triggering apoptosis (programmed cell death). mdpi.comnih.gov

Many chemical compounds exert their anti-proliferative effects by inducing cell cycle arrest at these checkpoints. For instance, some agents can cause arrest in the G1 phase, preventing DNA replication, while others can cause a G2/M arrest, blocking entry into mitosis. nih.govfrontiersin.orgmdpi.com This arrest is often mediated by the modulation of key regulatory proteins such as p53, p21, and various cyclin/CDK complexes. nih.govnih.gov The specific mechanisms by which this compound influences cell cycle progression and induces arrest have not been fully elucidated in available studies.

Table 2: Key Proteins in Cell Cycle Checkpoints

| Checkpoint | Key Regulatory Proteins | Function |

|---|---|---|

| G1/S | p53, p21, Retinoblastoma (Rb) protein, Cyclin D/CDK4/6, Cyclin E/CDK2 | Monitors for DNA damage before replication. Prevents entry into S phase if damage is detected. mdpi.com |

| S Phase | ATR, Chk1 | Monitors the integrity of DNA replication forks. nih.gov |

| G2/M | ATM, Chk2, Cyclin B/CDK1 | Prevents cells with damaged DNA from entering mitosis. nih.gov |

| Spindle Assembly | MAD, BUB proteins | Ensures proper chromosome attachment to the mitotic spindle before anaphase. |

This table summarizes the primary proteins that regulate the major checkpoints of the cell cycle.

Influence on Signal Transduction Cascades (e.g., EGFR, MEK, ERK, NF-κB)

Signal transduction cascades are essential pathways that transmit signals from the cell surface to intracellular targets, dictating cellular responses like proliferation, survival, and inflammation. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth. Upon activation, EGFR can initiate downstream signaling through cascades like the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation. nih.gov

The Nuclear Factor-kappa B (NF-κB) is another crucial signaling molecule that plays a key role in inflammation and cell survival. nih.govresearchgate.net The activation of EGFR and subsequent pathways can lead to the activation of NF-κB. nih.gov Dysregulation of these pathways is a common feature in various diseases. Some acetic acid derivatives have been shown to modulate these pathways; for example, eicosapentaenoic acid has been found to mitigate ulcerative colitis by modulating NF-κB and EGFR signaling. nih.govresearchgate.net However, specific research detailing the influence of this compound on the EGFR, MEK, ERK, and NF-κB signaling cascades is not presently available.

Table 3: Overview of Key Signal Transduction Molecules

| Molecule/Pathway | Primary Function | Role in Cellular Processes |

|---|---|---|

| EGFR | Receptor Tyrosine Kinase | Initiates signals for cell growth, proliferation, and survival. nih.gov |

| MEK/ERK | Mitogen-Activated Protein Kinase Cascade | Transmits signals from receptors like EGFR to the nucleus, promoting cell division. nih.gov |

| NF-κB | Transcription Factor | Regulates genes involved in inflammation, immune response, and cell survival. researchgate.net |

This table outlines the fundamental functions of the signaling molecules discussed.

Interplay with Biological Systems and Host Response

Bacterial Intercellular Signaling and Gene Expression Control (e.g., Biofilm Formation, Virulence Factors, Drug Resistance)

Indole and its derivatives are recognized as important intercellular signal molecules in the microbial world, a process often linked to quorum sensing. nih.gov These molecules can regulate a variety of bacterial phenotypes, including biofilm formation, the production of virulence factors, and antibiotic resistance. nih.govfrontiersin.org For instance, indole-3-acetic acid (IAA) has been shown to significantly inhibit biofilm formation and the production of virulence factors in the pathogenic bacterium Pseudomonas aeruginosa. nih.govresearchgate.net

The effect of indole derivatives can be species-specific; in some cases, they enhance biofilm formation, as seen with Klebsiella pneumoniae, while in others, they act as inhibitors. nih.gov This signaling can occur between different bacterial species, influencing the dynamics of microbial communities. nih.gov Indole derivatives can also alter a bacterium's tolerance to antibiotics. nih.gov As a derivative of indole acetic acid, this compound may possess similar capabilities to modulate bacterial gene expression and behavior, though specific studies are required for confirmation.

Table 4: Effects of Indole Derivatives on Bacterial Phenotypes

| Bacterial Species | Phenotype Affected | Observed Effect |

|---|---|---|

| Pseudomonas aeruginosa | Biofilm Formation, Virulence | Inhibition nih.govresearchgate.net |

| Klebsiella pneumoniae | Biofilm Formation | Induction nih.gov |

| Serratia marcescens | Biofilm Formation, Prodigiosin Production | Inhibition frontiersin.org |

| Escherichia coli | Biofilm Formation (curli reduction) | Inhibition encyclopedia.pub |

This table summarizes the documented effects of various indole derivatives on key pathogenic behaviors in different bacteria.

Mechanistic Aspects of Plant Growth Regulation by Auxin Derivatives

Auxins are a class of plant hormones that are fundamental to nearly every aspect of plant growth and development. nih.govmdpi.com The most common natural auxin is indole-3-acetic acid (IAA). Auxins exert their effects by controlling gene expression through a signaling pathway involving the F-box TIR1/AFB receptors. researchgate.net Key physiological processes regulated by auxins include cell elongation, which is essential for shoot growth; the initiation of lateral and adventitious roots; and the maintenance of apical dominance, where the central stem grows more strongly than lateral stems. nih.govgcwgandhinagar.com

The transport of auxin throughout the plant is a tightly controlled process, involving specific influx and efflux carrier proteins like PIN1, which creates auxin gradients that are crucial for developmental patterning. researchgate.netnih.gov Synthetic auxin derivatives, which include this compound, are widely utilized in horticulture and agriculture to manipulate plant growth due to their auxin-like activity. nih.gov

Table 5: Major Physiological Roles of Auxins in Plants

| Physiological Process | Mechanism of Action | Developmental Outcome |

|---|---|---|

| Cell Elongation | Increases cell wall plasticity and water uptake. gcwgandhinagar.com | Growth of stems and coleoptiles. |

| Root Initiation | Promotes the formation of lateral and adventitious roots. nih.gov | Development of the root system architecture. |

| Apical Dominance | Inhibits the growth of lateral buds. gcwgandhinagar.com | Prioritizes growth of the main stem. |

| Cell Division | Stimulates cell division in the cambium. gcwgandhinagar.com | Promotes secondary growth. |

| Fruit Development | Involved in fruit set and growth. | Prevents premature fruit drop. gcwgandhinagar.com |

This table details the primary functions of auxins in regulating plant growth and development.

Gut Microbiota-Derived Indoles and Host Immune Homeostasis

The gut microbiota plays a pivotal role in host health, partly through the production of metabolites from dietary components like the essential amino acid tryptophan. nih.govmdpi.com Intestinal bacteria metabolize tryptophan into a variety of indole derivatives, including indole-3-acetate (B1200044) (IAA), indole-3-propionate (IPA), and indole-3-aldehyde (IAld). frontiersin.org These molecules act as crucial messengers in the host-microbiota crosstalk. frontiersin.orgresearchgate.net

Table 6: Key Gut Microbiota-Derived Indole Metabolites and Their Functions

| Indole Metabolite | Primary Host Receptor(s) | Key Biological Function(s) |

|---|---|---|

| Indole-3-acetate (IAA) | AhR, PXR | Reduces inflammation, enhances intestinal barrier function, modulates immune cells. nih.govfrontiersin.org |

| Indole-3-propionate (IPA) | PXR | Strengthens epithelial barrier, possesses antioxidant properties, regulates immune response. frontiersin.orgresearchgate.net |

| Indole-3-aldehyde (IAld) | AhR | Promotes production of IL-22 for gut defense, maintains intestinal barrier. frontiersin.org |

| Indoxyl sulfate (B86663) | AhR | Can have pro-inflammatory and toxic effects at high concentrations. nih.govmdpi.com |

This table highlights major indole derivatives produced by the gut microbiota and their significant roles in maintaining host homeostasis.

Structure Activity Relationship Sar Studies and Rational Design of 2 5 Chloro 1h Indol 2 Yl Acetic Acid Analogues

Elucidation of Pharmacophoric Requirements for Indole (B1671886) Acetic Acid Derivatives

The indole acetic acid (IAA) scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its diverse pharmacological activities. nih.gov Elucidating the key pharmacophoric features of IAA derivatives is essential for designing targeted therapeutic agents. A pharmacophore model for this class of compounds generally consists of a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the carboxylic acid), and a hydrophobic region (the indole ring).

Key structural requirements for the biological activity of indole acetic acid derivatives include:

The Indole Nucleus: The bicyclic indole ring system is a critical component, providing a hydrophobic surface that can engage in van der Waals and pi-stacking interactions with biological targets.

The Acetic Acid Side Chain: The carboxylic acid group is typically essential for activity, acting as a hydrogen bond donor and acceptor, and often engaging in ionic interactions with receptor sites. The length and flexibility of this side chain can influence binding affinity and selectivity.

Substitution on the Indole Ring: The position and nature of substituents on the indole ring can dramatically modulate the compound's biological profile, affecting its potency, selectivity, and metabolic stability.

Various synthetic modifications have been explored to probe these requirements. For instance, the condensation of the ethylester of indole acetic acid with hydrazine (B178648) yields an acid hydrazide, which can be further modified to produce hydrazones and pyridazinone derivatives. researchgate.net Additionally, condensing indole acetic acid with o-phenylenediamine (B120857) or o-aminophenol can lead to the formation of benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively, further exploring the chemical space around the core scaffold. researchgate.net

Role of Halogen Substitution (e.g., Chlorine at C-5) on Biological Potency and Selectivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms can influence a molecule's lipophilicity, electronic properties, and metabolic stability. In the context of indole acetic acid derivatives, halogen substitution has been shown to be a critical determinant of potency and selectivity.

Specifically, the presence of a chlorine atom at the C-5 position of the indole ring has been a focal point of many SAR studies. This substitution can:

Enhance Potency: The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, potentially leading to stronger interactions with the target protein. Studies on substituted indole-3-acetic acids have shown that halogenated derivatives are often the most cytotoxic, suggesting their potential in certain therapeutic areas. nih.gov

Improve Selectivity: The size and position of the halogen substituent can introduce steric constraints that favor binding to a specific target over others, thereby improving selectivity.

Modulate Physicochemical Properties: Chlorine substitution increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below summarizes the effect of substitutions on a pyrazole (B372694) scaffold, which can provide insights into the general effects of halogenation on heterocyclic compounds.

| Compound | R | X | IC50 (µM) |

| 5 | H | H | >10 |

| 6 | Cl | H | 7.8 |

| 7 | Br | H | 8.3 |

| 8 | H | Cl | 5.7 |

This table illustrates the impact of halogen substitution on the inhibitory activity of spirooxindole analogs, where the presence and position of chlorine significantly influence potency. researchgate.net

Conformational Analysis and Bioactive Conformations of Indole Acetic Acid Scaffolds

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of indole acetic acid scaffolds aims to identify the low-energy, biologically active conformations that are responsible for the observed pharmacological effects.

Studies utilizing techniques such as 1H-NOE-Difference Spectroscopy have been employed to understand the conformation of the side chain of indole-3-yl-acetic acid conjugates. researchgate.net These studies reveal that the side chain is not rigid and can adopt different spatial orientations. The preferred conformation is influenced by the nature of the substituents and the surrounding environment.

Computational methods, such as ab initio SCF conformational studies, have also been used to compare the conformational landscapes of indole-3-acetic acid and its halogenated analogues, like 4-chloro-indole-3-acetic acid. These analyses help in understanding how substitution affects the molecule's preferred shape and, consequently, its biological activity. The interaction of indole-3-acetic acid with DNA has been shown to induce conformational changes, suggesting that these molecules can act as intercalating agents. mdpi.com

Design Principles for Optimizing Target Interactions and Efficacy

The insights gained from SAR studies, the understanding of the role of specific substitutions, and conformational analysis provide a rational basis for designing optimized indole acetic acid analogues. The goal is to enhance target affinity and selectivity while maintaining favorable physicochemical and pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Modification: While the indole ring is a common starting point, exploring related heterocyclic systems can lead to novel compounds with improved properties. nih.gov

Strategic Substitution: Based on SAR data, specific positions on the indole ring can be targeted for substitution to enhance potency and selectivity. For example, the introduction of a halogen at the C-5 position is a well-established strategy.

Conformational Constraint: Introducing rigid elements or specific functional groups can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

Optimization of Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and metabolic stability is crucial for developing a successful drug candidate. This can be achieved through systematic modification of the lead compound.

Response surface methodology (RSM) has been utilized as a tool for optimizing the production of indole-3-acetic acid by microorganisms, demonstrating the importance of controlling various parameters to maximize yield. nih.govnih.govresearchgate.net This principle of optimization is directly applicable to the rational design of new derivatives, where multiple molecular properties must be co-optimized to achieve the desired therapeutic profile.

Computational Chemistry Approaches in Research on 2 5 Chloro 1h Indol 2 Yl Acetic Acid and Indole Derivatives

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-(5-chloro-1H-indol-2-yl)acetic acid and related indole (B1671886) derivatives, molecular docking is instrumental in predicting how these compounds might interact with specific protein targets. This method allows researchers to visualize the binding mode of a ligand within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. nih.gov

For instance, studies on various indole derivatives have utilized molecular docking to elucidate their binding mechanisms with enzymes like cyclooxygenase (COX) and protein kinases. nih.govmdpi.com The insights gained from these docking studies can help in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of new derivatives with improved potency and selectivity. nih.gov For example, docking studies might reveal that the chloro substituent at the 5-position of the indole ring of this compound plays a crucial role in fitting into a specific hydrophobic pocket of a target protein.

A study on a series of novel indole derivatives synthesized as potential antimicrobial agents utilized molecular docking to investigate their interaction with the active sites of UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov The results indicated that the compounds interacted with the active site region through hydrogen bonds and pi-stacked interactions. nih.gov Similarly, molecular docking has been employed to explore the binding mode of indole derivatives as potent HIV-1 inhibitors by predicting their interaction with the gp120 protein. researchgate.net

| Target Protein | Indole Derivative Type | Key Interactions Observed | Reference |

| Cyclooxygenase (COX)-II | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide | Hydrogen bonding, van der Waals forces | nih.gov |

| UDP-N-acetylmuramatel-alanine ligase (MurC) | Indole-based heterocyclic scaffolds | Hydrogen bonds, pi-stacked interactions | nih.gov |

| HIV-1 gp120 | Indole derivatives | Hydrogen bonding, subsite interactions | researchgate.net |

| Nicotinic acetylcholine (B1216132) receptor | (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate | Not specified | jocpr.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Site Exploration

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. mdpi.com This technique is particularly useful for studying the behavior of flexible molecules like this compound and its derivatives within a simulated physiological environment. MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the flexibility of both the ligand and the protein's active site. nih.gov

In research involving indole derivatives, MD simulations have been used to confirm the stability of docked ligand-receptor complexes. mdpi.com For example, a 100 ns molecular dynamics simulation was performed to determine complex stability and binding free energy in a study of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com These simulations can reveal subtle conformational changes that are not apparent from static docking studies, providing a more realistic representation of the binding event. Furthermore, MD simulations can help in identifying and characterizing allosteric binding sites, which are sites on the protein distinct from the active site that can modulate the protein's activity.

A study on thiazolino 2-pyridone amide analog compounds as Chlamydia trachomatis inhibitors employed molecular dynamics simulations to explore the potential binding modes of the most active compounds. jchemlett.com The simulations helped in identifying key residues that play a crucial role in stabilizing the inhibitors within the binding site. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives, QSAR models can be developed to predict their activity as, for example, anticancer or anti-inflammatory agents based on a set of calculated molecular descriptors. eurjchem.comnih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature.

A robust QSAR model can be used to predict the biological activity of newly designed indole derivatives before they are synthesized, thus saving time and resources. nih.gov The development of a QSAR model typically involves a training set of compounds with known activities to build the model and a test set of compounds to validate its predictive power. nih.govnih.gov For instance, a QSAR study on a series of thiosemicarbazone-indole derivatives was conducted to predict their antiproliferative activity against prostate cancer cells. nih.gov The resulting model showed a high predictive power, with a coefficient of determination (R²) of 0.972517. nih.gov

| QSAR Model Application | Predicted Activity | Statistical Metric (R²) | Reference |

| Thiosemicarbazone-indole derivatives | Antiproliferative activity against PC3 cancer cell line | 0.972517 | nih.gov |

| Benzofuran and indole derivatives | Anticancer activity (HKMT inhibitors) | 0.9328 | eurjchem.com |

| Indeno[1,2-b]indole derivatives | CK2 inhibitors | Not specified | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com For this compound and other indole derivatives, DFT calculations can provide valuable information about their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. niscpr.res.in

DFT studies can also be used to calculate various reactivity descriptors, such as electronegativity, chemical potential, and electrophilicity, which help in understanding the reaction mechanisms involving these compounds. researchgate.net Furthermore, DFT can be employed to simulate and analyze spectroscopic properties, such as FT-IR and UV-Vis spectra, which can be compared with experimental data to validate the computational model. researchgate.net In a study on indole-hydrazone derivatives, DFT calculations were used to determine the most stable configuration of the compounds in different solvents. mdpi.com

In Silico Assessment of Research Compound Pharmacokinetics (e.g., ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial step in early-stage drug discovery that helps in predicting the pharmacokinetic properties of a compound. mdpi.com For research compounds like this compound, ADMET prediction can help in identifying potential liabilities, such as poor oral bioavailability or potential toxicity, before committing to expensive and time-consuming experimental studies. researchgate.net

Various computational models and software are available to predict a wide range of ADMET properties, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. sci-hub.se For example, the Lipinski's rule of five is a commonly used filter to assess the drug-likeness of a compound based on its physicochemical properties. mdpi.com In silico ADMET studies on indole derivatives have been reported to deliberate on their pharmacokinetic properties and to assess their potential as drug candidates. researchgate.netnih.gov A study on 2-aminothiazol-4(5H)-one derivatives showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. mdpi.com

| ADMET Parameter | Predicted Property | Significance |

| A bsorption | Oral bioavailability, intestinal absorption | Determines how well the compound is absorbed into the bloodstream. |

| D istribution | Blood-brain barrier penetration, plasma protein binding | Affects where the compound goes in the body and its availability to reach the target. |

| M etabolism | Cytochrome P450 inhibition/induction | Predicts how the compound is broken down in the body and potential for drug interactions. |

| E xcretion | Route of elimination (e.g., renal, hepatic) | Determines how the compound is removed from the body. |

| T oxicity | Mutagenicity, carcinogenicity, hepatotoxicity | Assesses the potential for adverse effects. |

Advanced Analytical and Bioanalytical Methodologies for Investigating 2 5 Chloro 1h Indol 2 Yl Acetic Acid

Chromatographic Separation Techniques for Indole (B1671886) Derivatives

Chromatography is a cornerstone for the separation and purification of indole derivatives from complex mixtures. The choice of technique depends on the analyte's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation of non-volatile or thermally labile compounds like indole-3-acetic acid (IAA) and its derivatives. sciepub.com Its versatility allows for both qualitative and quantitative analysis. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.govmdpi.com

The separation of indole compounds is typically achieved by gradient elution, which involves changing the composition of the mobile phase during the analysis. nih.gov For instance, a method for separating seven different indoles related to bacterial biosynthesis used a gradient elution with a mobile phase consisting of acetic acid in water and acetonitrile in water. nih.gov The pH of the mobile phase is a critical parameter, with optimal separation often achieved under acidic conditions (e.g., pH 3.8). nih.gov Detection is commonly performed using UV detectors, as the indole ring has strong UV absorbance, or more selectively using fluorescence detectors. nih.govoup.com For example, in the analysis of indolic compounds from bacterial supernatants, fluorimetric detection with an excitation wavelength of 280 nm and an emission wavelength of 350 nm provided high sensitivity. nih.gov

Key parameters such as column temperature and mobile phase flow rate are optimized to achieve the best separation with sharp, well-resolved, and symmetrical peaks. nih.govmdpi.com

Table 1: Examples of HPLC Conditions for Indole Derivative Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Indole-3-acetic acid (IAA) and related compounds | Symmetry C8 | A: 2.5% Acetic Acid in H₂O (pH 3.8)B: 80:20 Acetonitrile:H₂O (Gradient) | Fluorescence (λex=280/λem=350 nm) | IAA: 13.8 | nih.gov |

| Tryptophan and 10 indole metabolites | Waters XBridge C18 (150 x 2.1 mm, 5 µm) | A: 95:5 H₂O:Acetonitrile + 5mM Formic AcidB: Acetonitrile + 5mM Formic Acid (Gradient) | ESI-MS/MS | Varied | mdpi.com |

| Five indole alkaloids | Not specified | Not specified | UV (280 nm) | Varied | oup.com |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable indole derivatives. For non-volatile compounds like 2-(5-chloro-1H-indol-2-yl)acetic acid, a derivatization step is often required to increase their volatility and thermal stability. GC is particularly effective for identifying highly volatile compounds from a complex matrix. oup.com

In a method developed for determining indole and 3-methylindole (skatole), samples were extracted with chloroform and directly injected into the gas chromatograph. nih.gov This method utilized a fused-silica capillary column and a nitrogen-phosphorus-sensitive detector to achieve high sensitivity, with a detection limit of 20 µg/kg. nih.gov The recovery for both compounds was nearly 100%, demonstrating the method's accuracy. nih.gov

GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for the analysis of indole alkaloids. notulaebotanicae.rofrontiersin.org The GC separates the components of the mixture, and the MS provides detailed structural information for identification. notulaebotanicae.rofrontiersin.org For example, GC-MS analysis of indole alkaloids from Catharanthus roseus involved a temperature-programmed separation on an HP-5MS capillary column, allowing for the identification of numerous alkaloids based on their mass spectra. notulaebotanicae.ro However, GC is generally unsuitable for analyzing high molecular weight or high melting point compounds like bisindole alkaloids. notulaebotanicae.ro

Table 2: Example of GC Conditions for Indole Analysis

| Analyte(s) | Column | Detector | Key Parameters | Application | Reference |

|---|---|---|---|---|---|

| Indole and 3-methylindole | 12.5-m fused-silica capillary column (BP20) | Nitrogen-Phosphorus Detector (NPD) | Injector Temp: 280 °CCarrier Gas: He | Analysis in bacterial cultures, intestinal contents, and faeces | nih.gov |

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that offers high peak efficiency, rapid analysis, and low consumption of samples and reagents. nih.govwikipedia.org In CE, analytes migrate through an electrolyte solution in a narrow capillary under the influence of an electric field. wikipedia.org The separation is based on differences in the charge, size, and electrophoretic mobility of the ions. mdpi.com

CE has been applied to the analysis of various bioactive compounds, including indole derivatives in plant extracts, with detection limits reaching the low parts-per-billion (ppb) range. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. wikipedia.org For instance, a study on the separation of indole compounds in plant extracts utilized a CE system that demonstrated effective preconcentration and separation. nih.gov

Capillary Electrochromatography (CEC) is a hybrid technique that combines elements of both CE and HPLC, offering a dual separation mechanism based on electrophoretic mobility and partitioning between a stationary and mobile phase. mdpi.com This allows for the separation of both charged and uncharged substances. mdpi.com

Mass Spectrometry (MS) for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of compounds in complex biological and environmental samples. nih.gov When coupled with a chromatographic separation technique, it provides a high degree of selectivity and sensitivity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for pharmaceutical analysis and the quantification of trace-level analytes in complex matrices. kuleuven.benih.gov The technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is first separated by LC, then ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), and subsequently detected by the mass spectrometer. nih.govnih.gov

For quantification, the MS is often operated in Multiple Reaction Monitoring (MRM) mode. rug.nl This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and monitoring a specific product ion that is formed after collision-induced dissociation (CID). tandfonline.com This process provides excellent specificity and reduces background noise, enabling the quantification of analytes at very low concentrations. rug.nl For example, a sensitive LC-MS/MS method for quantifying indole in mouse serum and tissues used APCI in positive mode, with the MRM transition of m/z 118.15 > 91.1 for indole. nih.gov

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (column, mobile phase) and the mass spectrometer settings (ionization source, collision energy). nih.gov The use of a stable isotope-labeled internal standard is common to correct for matrix effects and variations in instrument response. nih.gov

Table 3: LC-MS/MS Parameters for Indole Derivative Analysis

| Analyte(s) | LC Column | Ionization | MS Mode | Precursor > Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|---|

| Indole | Synergi Fusion C18 (250 x 2.0 mm) | APCI (+) | MRM | Indole: 118.15 > 91.1 | Quantification in mouse serum and tissues | nih.gov |

| Tryptophan-related indoles | Not specified | Not specified | MRM | Varied | Profiling in platelet-rich plasma | rug.nl |

| 5-hydroxyindole acetic acid (5-HIAA) | dC18 Atlantis (2.1 x 20 mm) | Not specified | MRM | 5-HIAA: 192.1 > 146.3 | Quantification in urine | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly improved resolution, higher sensitivity, and much shorter analysis times compared to conventional HPLC. jabonline.in When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly attractive technique for the detection and quantification of analytes at trace levels in complex matrices. jabonline.in

A UPLC-MS/MS method was successfully used to quantify indole-3-acetic acid (IAA) in small amounts of plant tissue (approximately 10 mg). jabonline.inresearchgate.net The analysis was performed on a reverse-phase C18 column with a short run time of 6 minutes, demonstrating excellent linearity. researchgate.net The structure of IAA was elucidated and quantified using the MRM mode. researchgate.net

Similarly, UPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF), has been used for the identification of IAA metabolites in plant extracts. nih.gov This approach provides accurate mass measurements, which allows for the determination of the elemental composition of both the parent molecule and its fragments, facilitating confident structural identification. nih.gov The fragmentation patterns observed in the HRMS/MS spectra are key to identifying the specific structures of the indole derivatives present in the sample. nih.gov

Proteomics and Metabolomics for Comprehensive Biological Impact Assessment

Proteomics and metabolomics are powerful "omics" technologies that provide a comprehensive view of the biological impact of a chemical compound by analyzing the complete set of proteins (proteome) and small-molecule metabolites (metabolome) within a biological system. nih.gov These approaches allow researchers to move beyond single-target analysis and understand the broader, systemic effects of a substance. For a compound like this compound, these techniques could hypothetically be used to uncover its mechanism of action, identify biomarkers of exposure or effect, and reveal off-target interactions. However, specific studies applying these methods to this compound have not been published.

Quantitative Proteomics for Protein Abundance Changes

Quantitative proteomics is employed to determine the absolute or relative abundance of proteins in a sample. biorxiv.org Methodologies such as mass spectrometry-based techniques (e.g., shotgun proteomics, thermal proteome profiling) can identify and quantify thousands of proteins simultaneously. researchgate.netebi.ac.uk When applied to cells or tissues exposed to a compound, these methods can reveal which proteins are upregulated or downregulated, providing critical insights into the cellular pathways being affected.

For instance, in studies of structurally related indazole compounds like Lonidamine, proteomics has been used to identify changes in proteins involved in metabolic processes, particularly glucose metabolism. biorxiv.orgresearchgate.net Such an analysis for this compound would involve treating a relevant cell line (e.g., a cancer cell line) with the compound and comparing the resulting protein expression profile to an untreated control group. The data generated would typically be presented in tables listing the identified proteins, their fold-change in expression, and the statistical significance of this change.

Table 1: Hypothetical Data Table for Quantitative Proteomics Analysis This table is for illustrative purposes only, as no specific data exists for this compound.

| Protein ID | Protein Name | Fold Change | p-value | Biological Process |

| P00533 | Epidermal growth factor receptor | -2.5 | <0.05 | Cell Proliferation |

| P04637 | Tumor protein p53 | +3.1 | <0.05 | Apoptosis |

| P62333 | Hexokinase-2 | -1.8 | <0.05 | Glycolysis |

| Q9Y2R2 | Pyruvate carrier | -2.1 | <0.05 | Mitochondrial Transport |

Metabolomics for Pathway Perturbation Analysis

Metabolomics focuses on the quantitative analysis of all small molecules (metabolites) in a biological sample, providing a direct snapshot of physiological and metabolic activity. nih.govmdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to measure the levels of hundreds to thousands of metabolites, including amino acids, lipids, and nucleotides. researchgate.net

By comparing the metabolomic profiles of systems treated with this compound to untreated controls, researchers could identify which metabolic pathways are perturbed. For example, studies on Lonidamine have shown it significantly alters energy metabolism pathways. researchgate.netnih.gov A similar investigation into this compound could reveal impacts on glycolysis, the pentose phosphate pathway, or mitochondrial respiration. nih.gov The results would highlight specific metabolites that are significantly increased or decreased, pointing to the enzymatic or transport proteins being targeted by the compound.

Table 2: Illustrative Data from a Potential Metabolomics Study This table is for illustrative purposes only, as no specific data exists for this compound.

| Metabolite | Pathway | Fold Change | p-value |

| Lactate | Glycolysis | -4.2 | <0.01 |

| Pyruvate | Glycolysis | +3.5 | <0.01 |

| ATP | Energy Metabolism | -5.1 | <0.001 |

| NADPH | Pentose Phosphate Pathway | -2.8 | <0.05 |

| Glutathione | Redox Homeostasis | -3.3 | <0.01 |

Gene Expression Profiling Techniques (e.g., qRT-PCR, Microarrays)

Gene expression profiling techniques are used to measure the activity of thousands of genes at once, creating a global picture of cellular function. These methods can reveal how a compound alters the transcription of genes, which in turn leads to the protein and metabolic changes observed with proteomics and metabolomics.

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive method used to quantify the expression levels of a specific, small set of genes. It is often used to validate findings from broader screening methods like microarrays.

Microarrays consist of a solid surface with thousands of microscopic spots, each containing a known DNA sequence. By hybridizing labeled mRNA from a sample to the array, it is possible to quantify the expression levels of a large portion of the genome simultaneously.

If these techniques were applied to study this compound, researchers would expose cells to the compound and then extract the messenger RNA (mRNA). This mRNA would be analyzed to see which genes are being transcribed more or less actively compared to control cells. For example, studies on related compounds have investigated the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. acs.orgmdpi.com Such an analysis could reveal the genetic regulatory networks that are influenced by this compound, providing a deeper understanding of its biological effects.

Preclinical Research Models and in Vitro Systems for Investigating Indole Acetic Acid Derivatives

Cell-Based Assays for Studying Cellular Effects (e.g., Cytotoxicity, Proliferation, Apoptosis)

Cell-based assays are fundamental tools in drug discovery and toxicology for assessing the effects of a chemical compound on living cells. These assays can determine a compound's potential as a therapeutic agent (e.g., an anticancer drug) or its risk as a cellular toxin. For an indole (B1671886) derivative like 2-(5-chloro-1H-indol-2-yl)acetic acid, a primary investigation would involve evaluating its effects on cell viability, proliferation, and the induction of apoptosis (programmed cell death).

Commonly used assays include:

Cytotoxicity and Proliferation Assays: Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure cell viability. These tests quantify the metabolic activity of cells, which correlates with the number of viable cells present. A reduction in metabolic activity in the presence of the test compound suggests either cytotoxicity (cell killing) or cytostatic effects (inhibition of proliferation).

Apoptosis Assays: The induction of apoptosis is a key characteristic of many anticancer agents. Flow cytometry is a powerful technique to detect the hallmarks of apoptosis, such as changes in the cell membrane and the activation of caspases, which are enzymes central to the apoptotic process. Studies on related 5-chloro-indole derivatives have utilized assays to measure levels of apoptosis-regulating proteins like Bax and Bcl-2 to elucidate the compound's mechanism of action. For instance, research on certain indole-2-carboxylic acids demonstrated their ability to induce caspase-3/-7 activation, a key step in apoptosis.

Table 1: Examples of Cellular Effects of Related Indole Derivatives

| Compound Class | Assay Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Antiproliferative Assay | Panc-1 (Pancreatic Cancer) | Inhibition of cell proliferation, induction of apoptosis. | |

| Indole-2-carboxylic acids | Cell Viability, Caspase Activation | H929 (Multiple Myeloma) | Induced hallmarks of apoptosis, including caspase-3/-7 activation. | |

| 5-chloro-indole-2-carboxylate derivatives | MTT Antiproliferative Assay | Panc-1, MCF-7, HT-29, A-549 | Significant antiproliferative activity observed. |

Microbial Systems for Examining Signaling and Antimicrobial Properties

Microbial systems, including bacteria and fungi, are employed to screen for the antimicrobial potential of novel compounds. The increasing challenge of antibiotic resistance makes the discovery of new antimicrobial agents a priority. Indole derivatives are a known class of compounds that can exhibit antimicrobial properties.

Standard methods to evaluate these properties include:

Broth Dilution and Disc Diffusion Assays: These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibiofilm Assays: Many chronic infections are caused by bacteria growing in biofilms, which are highly resistant to conventional antibiotics. Assays that measure a compound's ability to inhibit biofilm formation or eradicate established biofilms are therefore crucial.

Studies on various indole derivatives have shown significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For example, specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated MIC values below 1 µg/mL against S. aureus. Acetic acid itself is known to have broad-spectrum bactericidal effects, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. The investigation of this compound would involve similar assays to determine its spectrum of activity and efficacy against clinically relevant microbial strains.

Plant Biological Models for Auxin-like Activity and Growth Regulation

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, playing a critical role in virtually every aspect of plant growth and development. Synthetic molecules with structures similar to IAA, such as this compound, are often synthesized and tested for auxin-like or anti-auxin activity. These compounds are valuable as research tools and have applications in agriculture as plant growth regulators.

Biological models and bioassays used to assess auxin activity include:

Seed Germination and Root Elongation: The effect of a compound on seed germination and the subsequent growth of the primary root is a common initial screen. Auxins typically have a bimodal effect on root growth, promoting it at low concentrations and inhibiting it at higher concentrations.

Hypocotyl Elongation: In light-grown seedlings, the elongation of the embryonic stem (hypocotyl) is sensitive to low levels of auxin, making it a useful assay for identifying compounds with subtle auxin activity.

Adventitious Root Formation: One of the most prominent physiological effects of auxins is the stimulation of adventitious roots from stem cuttings, a widely used technique in plant propagation.

The structure of this compound, as an analog of IAA, suggests it could interact with the plant's auxin signaling pathway. This pathway involves the TIR1/AFB family of auxin receptors. Testing this compound in established plant models like Arabidopsis thaliana would clarify whether it mimics, enhances, or inhibits the action of natural auxin.

Table 2: Common Plant Bioassays for Auxin Activity

| Bioassay | Plant Model | Typical Auxin Response | Reference |

|---|---|---|---|

| Hypocotyl Elongation | Light-grown seedlings (e.g., Arabidopsis) | Promotion of elongation. | |

| Root Initiation | Stem cuttings, seedlings | Stimulation of lateral and adventitious roots. | |

| Apical Dominance | Intact plants (e.g., pea, bean) | Suppression of lateral bud growth. | |

| Cell Elongation | Coleoptile segments (e.g., Avena) | Increased plasticity of cell walls and elongation. |

Biochemical Assays for Enzyme Kinetics and Pathway Characterization

To understand the mechanism of action of a bioactive compound at the molecular level, biochemical assays are indispensable. These assays can identify specific molecular targets, such as enzymes or receptors, and quantify the compound's interaction with them.

For a compound like this compound, biochemical assays could be used to:

Characterize Enzyme Inhibition: If the compound shows activity in cellular or microbial assays, the next step is often to determine if it acts by inhibiting a specific enzyme. Enzyme kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the compound's potency (e.g., IC₅₀ or Kᵢ value). For example, related indole acetic acid sulfonate derivatives have been identified as competitive or non-competitive inhibitors of ectonucleotidases, enzymes implicated in cancer.

Investigate Pathway Modulation: The compound could be tested for its ability to interfere with specific biochemical pathways. For instance, some indole derivatives have been investigated as inhibitors of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) pathway, which is relevant to inflammation and cancer.

Study Receptor Binding: In the context of auxin-like activity, biochemical assays can directly measure the binding affinity of the compound to auxin receptors like TIR1/AFB proteins.

The characterization of this compound would involve screening it against a panel of relevant enzymes or receptors based on its observed biological activities to precisely define its molecular mechanism.

Future Research Trajectories and Translational Implications for 2 5 Chloro 1h Indol 2 Yl Acetic Acid

Development of Next-Generation Halogenated Indole (B1671886) Acetic Acid Derivatives

The development of next-generation halogenated indole acetic acid derivatives is a key area of future research, aimed at enhancing therapeutic efficacy and specificity. The substitution of halogens on the indole ring has been shown to significantly influence the biological activity of these compounds. nih.gov For instance, research on meridianins, a class of marine-derived indole alkaloids, has revealed that bromine substitution at the C5 or C6 position of the indole nucleus can considerably improve potency. nih.gov This suggests that systematic modifications of 2-(5-chloro-1H-indol-2-yl)acetic acid could yield derivatives with superior pharmacological profiles.

Future synthetic strategies will likely focus on creating a diverse library of analogues by introducing different halogens (e.g., fluorine, bromine, iodine) at various positions on the indole ring. Furthermore, modifications to the acetic acid side chain and the indole nitrogen could also be explored to fine-tune the molecule's properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor, providing insights into how specific structural changes affect biological activity. nih.govnih.gov For example, in the context of HIV-1 fusion inhibitors, the linkage points between indole rings were found to significantly impact the compound's activity. nih.gov

Interactive Data Table: Structure-Activity Relationship Insights for Indole Derivatives.

| Modification | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogen Substitution | C5 or C6 | Improvement in potency | nih.gov |

| Linkage between Indole Rings | 5-6', 6-5', 5-5' | Reduced activity compared to 6-6' linkage | nih.gov |

These SAR studies will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising clinical candidates.

Exploration of Novel Molecular Targets and Therapeutic Applications

While initial research has highlighted the potential of halogenated indole acetic acids in cancer therapy, future investigations are expected to uncover a broader range of molecular targets and therapeutic applications. nih.gov For example, substituted indole-3-acetic acid (IAA) derivatives have been investigated as prodrugs in enzyme-prodrug directed cancer therapies. nih.gov Specifically, halogenated IAAs have demonstrated significant cytotoxicity when oxidized by horseradish peroxidase (HRP). nih.gov

Beyond oncology, 5-chloro-indole derivatives have shown promise in other therapeutic areas. For instance, 5-chloroindole (B142107) has been identified as a potent and selective positive allosteric modulator of the 5-HT₃ receptor, suggesting potential applications in disorders involving serotonergic signaling. nih.govnih.gov Furthermore, indole-3-acetic acid, the parent compound of this class, has demonstrated anti-inflammatory and anti-oxidative properties. mdpi.comnih.gov It has been shown to alleviate lipopolysaccharide-induced inflammatory responses in macrophages by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals. mdpi.comnih.gov This opens up the possibility of developing this compound and its derivatives for the treatment of inflammatory conditions.

Recent studies have also pointed to the potential of indole derivatives in targeting mutant EGFR/BRAF pathways in cancer and acting as inhibitors of the DVL protein in the WNT signaling pathway. mdpi.comnih.gov The exploration of these and other novel molecular targets will be a significant focus of future research, potentially expanding the therapeutic landscape for this class of compounds.

Integration of Advanced Synthetic Methodologies for Scalable Production

The translation of promising laboratory findings into clinical applications necessitates the development of efficient and scalable synthetic methods. Future research in this area will focus on integrating advanced synthetic methodologies to enable the large-scale production of this compound and its derivatives. Traditional methods for indole synthesis are increasingly being replaced by greener and more efficient techniques. openmedicinalchemistryjournal.com

Modern approaches such as microwave-assisted synthesis, the use of ionic liquids as green catalysts, and catalyst-free conditions are being explored to improve reaction yields and reduce environmental impact. openmedicinalchemistryjournal.comnumberanalytics.com For instance, microwave irradiation has been shown to significantly accelerate the synthesis of indole derivatives. openmedicinalchemistryjournal.com Advanced catalytic systems, including transition metal complexes (e.g., copper, palladium, gold) and organocatalysts, are also being employed to facilitate the formation of the indole ring under milder reaction conditions. numberanalytics.comnih.gov

A key challenge in the synthesis of polysubstituted indoles is achieving regioselectivity. Recent advancements in synthetic chemistry, such as one-pot tandem copper-catalyzed reactions, have shown promise in producing multi-substituted indoles with high yields. nih.gov The development of robust and scalable synthetic routes will be critical for the cost-effective manufacturing of these compounds for preclinical and clinical studies.

Interactive Data Table: Comparison of Synthetic Methodologies for Indole Derivatives.

| Methodology | Key Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction rates, energy efficiency | openmedicinalchemistryjournal.comnumberanalytics.com |

| Ionic Liquids | Green catalyst, improved yields and selectivity | openmedicinalchemistryjournal.comnumberanalytics.com |

| Advanced Catalytic Systems | Milder reaction conditions, high selectivity | numberanalytics.comnih.gov |

Multi-Omics Approaches for Holistic Biological Understanding

To fully elucidate the mechanisms of action and biological effects of this compound, future research will increasingly rely on multi-omics approaches. These strategies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive and systems-level view of the molecular changes induced by a compound. frontiersin.org

Proteomic analyses can identify the protein targets of this compound and reveal its impact on cellular pathways. For example, a label-free quantitative proteomic analysis of Pseudomonas sp. treated with indole-3-acetic acid revealed complex degradation pathways and a systematic cellular response. nih.gov Similarly, metabolomic studies can uncover the metabolic fate of the compound and its effects on endogenous metabolite levels. frontiersin.org A targeted metabolomic study of gut microbe-derived indole compounds has already provided insights into their association with atherosclerosis. nih.gov

By integrating data from multiple omics layers, researchers can construct a more complete picture of the compound's biological activity, identify potential biomarkers for efficacy and toxicity, and uncover novel therapeutic opportunities. frontiersin.org Multi-omics analysis of the effects of fluorinated indoles on Escherichia coli has already provided a solid basis for understanding their impact on cellular metabolism. acs.org Applying these powerful technologies to this compound will be instrumental in advancing its development from a promising chemical entity to a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-(5-chloro-1H-indol-2-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indole core with a chloro substituent followed by introducing the acetic acid moiety. A common approach starts with 5-chloroindole, which undergoes alkylation using chloroacetyl chloride in the presence of triethylamine and dichloromethane. Hydrolysis of the intermediate methyl ester (e.g., methyl 2-(5-chloro-1H-indol-2-yl)acetate) under basic conditions yields the target compound . Optimization can involve nickel ferrite nanoparticles (NiFe₂O₄) as catalysts in multicomponent reactions (MCRs), which improve yields, reduce reaction times, and minimize by-products through enhanced surface interactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: ¹H-NMR and ¹³C-NMR are critical for confirming the indole backbone and substituent positions. Deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) ensure precision. LC-MS validates molecular weight and purity, while elemental analysis confirms stoichiometry. For structural elucidation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly if single crystals are obtained .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, structurally similar indole derivatives (e.g., ethyl 2-(5-nitro-1H-indol-1-yl)acetate) require precautions against irritation. Use gloves, goggles, and fume hoods. Store at room temperature in airtight containers away from ignition sources. Refer to SDS guidelines for related compounds and prioritize lab-specific risk assessments .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) and antioxidant potential via DPPH radical scavenging assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) are essential. Structural analogs have shown moderate activity, suggesting prioritization of SAR studies for optimization .

Advanced Research Questions

Q. What is the mechanistic role of this compound in enzyme inhibition, particularly for GOT1?

Methodological Answer: This compound is part of E3 ligase linker conjugates (e.g., DC26139) and acts as a non-covalent inhibitor of glutamate oxaloacetate transaminase 1 (GOT1), with IC₅₀ values in the micromolar range. Mechanistic studies involve kinetic assays (monitoring NADH depletion) and crystallography to map binding interactions. Competitor analyses (e.g., iGOT1-01) highlight its unique binding mode at the enzyme’s active site .

Q. How can computational modeling guide the optimization of its pharmacological properties?

Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) predicts binding affinities to targets like GOT1. QSAR models correlate substituent effects (e.g., chloro vs. fluoro at position 5) with activity. Collision cross-section (CCS) predictions aid in interpreting mass spectrometry data for metabolite identification .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent) or cell line variability. Standardize protocols using OECD guidelines and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). For example, fluorinated analogs (e.g., 5-fluoro derivatives) show enhanced membrane permeability but reduced solubility, requiring formulation adjustments .

Q. How does the chloro substituent at position 5 influence electronic and steric effects in SAR studies?

Methodological Answer: The electron-withdrawing chloro group increases the indole ring’s electrophilicity, enhancing interactions with nucleophilic enzyme residues. Steric effects are minimal due to its distal position from the acetic acid moiety. Comparative studies with 5-methoxy or 5-fluoro analogs reveal that chloro provides optimal balance between potency and metabolic stability .

Q. What advanced catalytic systems improve the scalability of its synthesis?

Methodological Answer: NiFe₂O₄ nanoparticles enable recyclable, solvent-free synthesis under microwave irradiation, achieving >85% yield. Continuous flow reactors further enhance scalability by reducing reaction times (2–4 hours vs. 12 hours batch). Green metrics (E-factor < 5) are achievable by replacing dichloromethane with cyclopentyl methyl ether (CPME) .

Q. How can crystallographic data resolve ambiguities in its tautomeric forms?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement distinguishes between 1H-indole (proton at N1) and 3H-tautomers. High-resolution data (<1.0 Å) reveal electron density maps confirming the preferred tautomer. For unstable crystals, synchrotron radiation or cryo-cooling (100 K) mitigates degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.